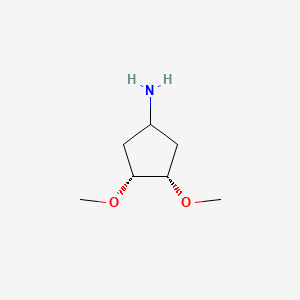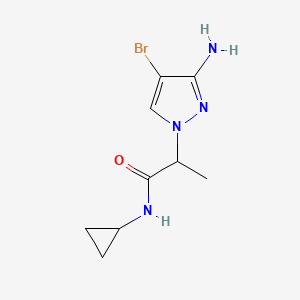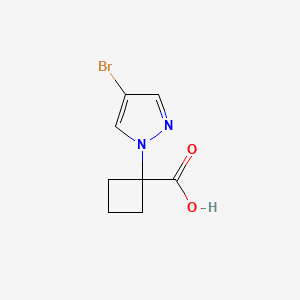
Ethyl 2-amino-6-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-iodobenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by an amino group and an iodine atom, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 2-aminobenzoate. The process typically starts with the nitration of ethyl benzoate to form ethyl 2-nitrobenzoate, followed by reduction to obtain ethyl 2-aminobenzoate. The final step involves the iodination of ethyl 2-aminobenzoate using iodine and a suitable oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Iodination: Iodine and oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Coupling: Biaryl compounds when using boronic acids.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-iodobenzoate has several applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its cytotoxic properties and potential use in anticancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-6-iodobenzoate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which are crucial for cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Ethyl 2-amino-6-iodobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-5-iodobenzoate: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
2-Amino-5-bromo-3-iodobenzoic acid: Contains both bromine and iodine atoms, offering unique reactivity in coupling reactions.
2-Amino-5-iodobenzoic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-iodobenzoate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 |
Clave InChI |
GTWYIWMATOTXSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC=C1I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)

![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)



![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)




![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
